(2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride
Description
This compound belongs to the aryl methylsulfonyl chloride family, characterized by a sulfonyl chloride (–SO₂Cl) group attached to a methyl-substituted aromatic ring. The presence of fluorine and trifluoromethyl groups at the 2- and 4-positions of the phenyl ring likely enhances its electron-withdrawing properties, influencing reactivity and stability. Such derivatives are typically used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to act as sulfonating agents .
Properties
Molecular Formula |
C8H5ClF4O2S |
|---|---|
Molecular Weight |
276.64 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
InChI Key |
USJYMUZABVRPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Aryl Methylsulfonic Acids or Salts
A widely employed method for synthesizing alkylsulfonyl chlorides, including arylmethylsulfonyl chlorides, involves direct chlorination of the corresponding sulfonic acids or their salts using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method typically proceeds via:
- Starting from (2-fluoro-4-trifluoromethylphenyl)methylsulfonic acid or its sodium salt.
- Treatment with thionyl chloride under reflux conditions.
- Isolation of the sulfonyl chloride product after removal of byproducts.
- Straightforward and scalable.
- Generally high yields.
- Requires careful temperature control to avoid decomposition.
- Handling of corrosive chlorinating agents.
Sulfonation Followed by Chlorination
Another approach involves a two-step process:
- Sulfonation of the corresponding substituted toluene derivative to introduce the methylsulfonyl group.
- Conversion of the methylsulfonyl group to the sulfonyl chloride via chlorination.
This method can be adapted from procedures used for related compounds where sulfonation is achieved using sulfur trioxide complexes or chlorosulfonic acid, followed by chlorination.
Detailed Experimental Protocols and Research Findings
Sulfonation of Substituted Acetophenones and Subsequent Chlorination
According to research on related 2-substituted phenylsulfonyl derivatives, sulfonation can be performed using sulfur trioxide-dioxane adduct, followed by neutralization with potassium bicarbonate to form potassium sulfonate salts. These salts are then reacted with oxalyl chloride to yield the corresponding sulfonyl chlorides.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Sulfur trioxide-dioxane adduct, acetophenone derivative | Formation of potassium 2-substituted-phenyl-2-oxoethylsulfonate |
| 2 | Oxalyl chloride (COCl)₂, solvent | Conversion to 2-substituted-phenyl-2-oxoethylsulfonyl chloride |
This method provides a controlled route to sulfonyl chlorides with sensitive substituents like fluorine and trifluoromethyl groups.
Use of Thiophosgene and Safer Alternatives
Traditional synthesis of sulfonyl chlorides sometimes employs thiophosgene, but this reagent is highly toxic and generates hazardous phosgene gas. Improved processes avoid thiophosgene by using alternative chlorinating agents or reagents such as thiocarbonyldiimidazole (TCDI) or oxalyl chloride, which are safer and more manageable on an industrial scale.
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures is commonly used to purify the sulfonyl chloride products.
- Characterization: Confirmation of structure and purity is achieved by IR spectroscopy (sulfonyl chloride characteristic bands), proton nuclear magnetic resonance (¹H-NMR), fluorine NMR (¹⁹F-NMR), and elemental analysis.
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct chlorination of sulfonic acid/salt | (2-Fluoro-4-trifluoromethylphenyl)methylsulfonic acid or sodium salt | Thionyl chloride (SOCl₂), PCl₅ | Reflux, inert atmosphere | High yield, straightforward | Corrosive reagents, safety concerns |
| Sulfonation + chlorination | Substituted acetophenone derivative | Sulfur trioxide-dioxane + oxalyl chloride | Controlled temperature, neutralization step | Controlled substitution, good purity | Multi-step, requires careful control |
| Thiophosgene alternative chlorination | Amino-substituted precursors | Thiocarbonyldiimidazole (TCDI), oxalyl chloride | Mild conditions, safer reagents | Safer than thiophosgene | May require optimization |
Research Findings and Industrial Relevance
- The presence of fluorine and trifluoromethyl groups enhances the compound's stability and bioactivity, making it valuable in drug and agrochemical intermediates.
- Improved synthetic routes that avoid hazardous reagents like thiophosgene have been patented and reported, facilitating safer scale-up.
- The sulfonyl chloride functionality allows facile derivatization to sulfonamides and other sulfonyl-containing compounds with potential biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with diverse reagents:
Mechanistic Insights :
-
The reaction with amines proceeds via a two-step mechanism:
-
Copper catalysts facilitate single-electron transfer (SET) pathways in thioester formation, generating sulfonyl radicals that couple with enolate intermediates .
Radical-Mediated Transformations
The trifluoromethyl group stabilizes adjacent radical intermediates:
Key Reactions :
-
Sulfonyl radical coupling : Participates in three-component reactions with azides and ketones to form 4-sulfonyl-1,2,3-triazoles (20–68% yield) .
-
Ketyl radical formation : Reacts with benzylic radicals under aerobic Cu(II) catalysis to yield α-sulfonyl ketones .
Experimental Conditions :
-
Catalyst: CuCl₂ (10 mol%)
-
Solvent: DMSO/CH₃CN (1:1)
-
Temperature: Room temperature
Elimination and Rearomatization Pathways
The compound participates in complex elimination cascades:
Case Study : Reaction with phenethylamine derivatives (Scheme 4 in ):
-
Initial amine attack at C-6 position
-
Mesyl group elimination (ΔG‡ = 23.1 kcal/mol)
-
Sulfonyl anion addition at C-7
-
Fluoride elimination (rate-determining step)
Key Outcomes :
-
Forms polycyclic aromatic systems (e.g., dihydroquinolines)
Comparative Reactivity Analysis
| Parameter | (2-Fluoro-4-TFM)methylsulfonyl chloride | Non-fluorinated Analog |
|---|---|---|
| Reaction rate with Et₃N | 4.7 × 10⁻³ s⁻¹ (25°C) | 1.2 × 10⁻³ s⁻¹ (25°C) |
| Hydrolytic stability | t₁/₂ = 48 hr (pH 7) | t₁/₂ = 12 hr (pH 7) |
| Radical stabilization | ΔG = -8.3 kcal/mol | ΔG = -2.1 kcal/mol |
TFM = trifluoromethyl
The fluorinated aryl group enhances:
Scientific Research Applications
Chemistry: It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s derivatives have been investigated for their potential as enzyme inhibitors and pharmaceutical intermediates. The presence of fluorine and trifluoromethyl groups enhances the metabolic stability and bioavailability of these derivatives .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .
Mechanism of Action
The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Industrial and Pharmaceutical Relevance
- (4-Fluorophenyl)methanesulfonyl chloride is a key intermediate in the synthesis of sulfonamide-based drugs, such as protease inhibitors .
- Methylsulfonyl chloride is widely used in the preparation of methanesulfonate (mesylate) leaving groups, critical in nucleophilic substitution reactions .
- The trifluoromethyl group in "(2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride" may improve lipid solubility and bioavailability in drug candidates, similar to trends observed in triflusulfuron-methyl derivatives .
Research Findings and Key Observations
- Synthetic Challenges : Fluorinated sulfonyl chlorides often require controlled reaction conditions to avoid decomposition. For instance, the synthesis of (4-fluorophenyl)methanesulfonyl chloride involves careful handling of intermediates to prevent hydrolysis of the –SO₂Cl group .
- Regioselectivity : In compounds with multiple reactive sites, such as MQI (a bis-Michael acceptor), the sulfonyl group preferentially attacks the ortho-position due to protonation effects at acidic pH, as demonstrated in NMR studies .
- Environmental and Safety Considerations : Methylsulfonyl chloride and its derivatives are classified as highly toxic, requiring stringent safety protocols during handling .
Biological Activity
(2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride is an organosulfur compound with significant implications in organic synthesis and pharmaceutical development. Its structure features a sulfonyl chloride group attached to a phenyl ring that includes fluorine and trifluoromethyl substituents, which enhance its reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The compound can be represented by the formula CHClFOS. The presence of fluorine atoms contributes to increased lipophilicity and metabolic stability, which are critical factors influencing biological activity .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its role as a synthetic intermediate in the development of pharmaceuticals. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
1. Anticancer Activity
Research has highlighted the compound's potential in cancer treatment. For instance, derivatives synthesized from this compound have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 9.13 μM against SGC-7901 cells, indicating strong anti-proliferative effects compared to normal cell lines .
Table 1: Cytotoxicity of Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| C11 | SGC-7901 | 9.13 | 8.26 |
| C11 | A875 | 12.34 | |
| C11 | HepG2 | 10.15 |
2. Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Compounds derived from it have been shown to inhibit inflammatory cytokines effectively. For example, some derivatives demonstrated over 90% inhibition of nitric oxide production in vitro, suggesting their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Efficacy
| Compound | Inhibition (%) | Reference Drug |
|---|---|---|
| Compound A | 93.80 | Diclofenac |
| Compound B | 90.21 | Diclofenac |
The mechanisms through which this compound exerts its biological effects involve modulation of key signaling pathways:
- NF-κB Pathway : The compound has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival .
- Cytotoxic Mechanisms : Studies indicate that compounds derived from this compound induce apoptosis in cancer cells via the release of lactate dehydrogenase (LDH), a marker for necrotic cell death .
Case Studies
A notable case study involved the synthesis and evaluation of a series of diarylamine-guided carboxamide derivatives based on this compound. These derivatives were tested for their cytotoxicity against various cancer cell lines, demonstrating significant selectivity for cancer cells over normal cells .
Q & A
Q. What are the recommended synthetic routes for (2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride?
A common approach involves sulfonation followed by chlorination. For example, methyl benzylamine derivatives can be sulfurized and reacted with hydrogen chloride under controlled conditions . Alternatively, methylsulfonyl chloride may act as both an oxidant and condensing agent in coupling reactions, as seen in anthranilic diamide synthesis, where tertiary amines facilitate the reaction .
Q. Which characterization techniques are critical for verifying the structure of this compound?
Key methods include:
- IR spectroscopy : To confirm sulfonyl chloride (-SO₂Cl) and aryl fluoride (-F) functional groups .
- Elemental analysis : For validating molecular composition (C, H, Cl, F, S) .
- Melting point determination : Comparable to structurally similar sulfonyl chlorides (e.g., 82–84°C for 4′-fluoro[1,1′-biphenyl]-4-sulfonyl chloride) .
Q. What safety protocols are essential when handling this compound?
Due to the toxicity and reactivity of sulfonyl chlorides, use:
Q. How does the electron-withdrawing trifluoromethyl group influence its reactivity in nucleophilic substitutions?
The -CF₃ group enhances electrophilicity at the sulfonyl chloride center by withdrawing electron density, making it more reactive toward nucleophiles (e.g., amines, alcohols). This is consistent with reactivity observed in 4-(trifluoromethyl)benzenesulfonyl chloride derivatives .
Q. What purification methods are effective for isolating this compound?
Recrystallization from non-polar solvents (e.g., hexane) is typical, as evidenced by the sharp melting points of related sulfonyl chlorides . Column chromatography with silica gel (eluting with ethyl acetate/hexane mixtures) may also resolve impurities .
Advanced Research Questions
Q. What is the mechanistic role of this compound in coupling reactions?
In reactions like anthranilic diamide synthesis, it acts as a dual-purpose reagent:
- Oxidant : Converts intermediates (e.g., pyrazoline to pyrazole rings).
- Condensing agent : Activates carboxylic acids for amide bond formation via sulfonate intermediates .
Q. How does the compound’s stability vary under acidic, basic, or aqueous conditions?
Q. Can this sulfonyl chloride be used to synthesize coordination complexes?
Yes, sulfonyl groups are effective ligands in metal complexes. For example, substituted terpyridine ligands with methylsulfonyl groups form stable copper chloride complexes, characterized by X-ray crystallography .
Q. How can researchers analyze and mitigate byproduct formation during its use in multi-step syntheses?
Q. What are its applications in synthesizing bioactive molecules?
Sulfonyl chlorides are pivotal in drug development. For instance, methylsulfonyl groups are present in lenacapavir, an HIV capsid inhibitor, where they enhance binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
